Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate
Description
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is a bicyclic heteroaromatic compound featuring a 1,7-naphthyridine core substituted with hydroxyl, methyl, oxo, and methyl ester groups. This structure is synthesized via base-mediated isomerization of pyrrolo[3,4-b]pyridine derivatives. For instance, treatment of 6-ethoxycarbonylmethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine with sodium methoxide in methanol yields the methyl ester variant (50% yield) alongside its regioisomer . The compound’s crystallographic parameters and hydrogen-bonding patterns (critical for stability and reactivity) are typically resolved using software like SHELX and visualized via ORTEP .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-hydroxy-7-methyl-8-oxo-1,7-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-13-8(11(16)17-2)9(14)6-4-3-5-12-7(6)10(13)15/h3-5,14H,1-2H3 |
InChI Key |
GLKVHMKMBSCQLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by functional group modifications to introduce the hydroxy, methyl, and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols .
Scientific Research Applications
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Computational Insights
- The target compound’s crystal packing is dominated by O–H···N and C–H···O interactions, as modeled via SHELX . In contrast, 7-methyl-8-oxo-5-phenyl-...-6-carboxylic acid forms dimeric hydrogen-bonded networks (COOH···O=C), affecting its melting point and stability .
- Similarity analyses using graph-based methods (e.g., Tanimoto coefficients) reveal that halogenated 1,8-naphthyridines share <50% structural overlap with the target compound, underscoring divergent pharmacophores .
Research Implications
The methyl ester variant serves as a versatile intermediate for prodrug development, while its carboxylic acid analogs are direct precursors for amide-based therapeutics. Structural variations in substituents and ring systems enable tailored physicochemical and biological properties, supporting diverse applications in antibiotic and kinase inhibitor design . Future studies should explore substituent effects on metabolic stability and target selectivity using in silico tools .
Biological Activity
Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₁H₉N₃O₄
IUPAC Name: this compound
CAS Number: Not specified in the search results.
Molecular Weight: 233.21 g/mol
The compound features a naphthyridine core, which is known for various pharmacological properties.
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that methyl naphthyridine compounds can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or function.
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods demonstrated that this compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have shown that naphthyridine derivatives possess anticancer properties. For example, cell culture studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The specific pathways involved often include the modulation of apoptotic proteins and cell cycle regulators.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Evaluation | To assess the antibacterial efficacy against various strains | Showed significant inhibition of growth for Gram-positive and Gram-negative bacteria. |
| Antioxidant Activity Assessment | To measure free radical scavenging ability | Demonstrated a high percentage of DPPH radical scavenging activity comparable to standard antioxidants like butylated hydroxytoluene (BHT). |
| Anticancer Studies | To evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in HeLa and A549 cells with IC50 values indicating potency in inhibiting cell proliferation. |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- DNA Intercalation: The planar structure allows for intercalation between DNA bases, disrupting replication and transcription.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation: By scavenging ROS, it reduces oxidative damage to cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
